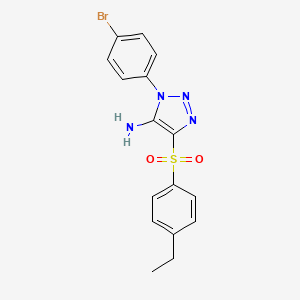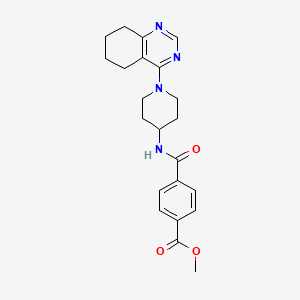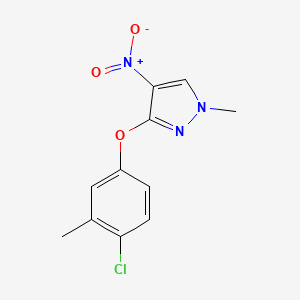
1-(4-bromophenyl)-4-((4-ethylphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-bromophenyl)-4-((4-ethylphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine, also known as BPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BPTA is a member of the triazole family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Electrocatalytic Applications
Compounds incorporating sulfonyl aromatic functionalities, like the one described, are studied for their electrocatalytic properties and environmental applications. For instance, sulfonyl aromatic alcohols have been identified as products in the electrolysis of certain dyes, indicating their potential role in environmental remediation processes (Elizalde-González et al., 2012). These findings suggest that compounds with sulfonyl groups could be valuable in developing new methods for water treatment and pollution control.
Antibacterial Activity
Research on sulfone moieties incorporated into 1,2,4-triazoles shows potential antibacterial activity. Bărbuceanu et al. (2009) synthesized S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties and tested them for their antibacterial effects. This study highlights the antimicrobial potential of compounds bearing sulfonyl and triazolyl groups, suggesting a pathway for developing new antibacterial agents (Bărbuceanu et al., 2009).
Drug Development for Diabetes
The synthesis and biological evaluation of S-substituted derivatives of 1,2,4-triazol-3-thiol, including sulfonyl-related structures, have demonstrated potential in treating type II diabetes. These compounds have shown significant inhibitory activity against α-glucosidase, an enzyme target in managing diabetes, suggesting their utility in drug development for this chronic condition (Aziz ur-Rehman et al., 2018).
Proton Conductive Membranes
Sulfonated polyimide (SPI) copolymers, which may contain similar sulfonyl and triazole groups, have been synthesized for their proton conductive properties, particularly in applications such as fuel cells. These materials demonstrate high thermal and mechanical stability and improved proton conductive properties at low humidity, making them promising for energy-related applications (Saito et al., 2010).
properties
IUPAC Name |
3-(4-bromophenyl)-5-(4-ethylphenyl)sulfonyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c1-2-11-3-9-14(10-4-11)24(22,23)16-15(18)21(20-19-16)13-7-5-12(17)6-8-13/h3-10H,2,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLMAQTXTLCTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2698046.png)

![Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2698049.png)
![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698051.png)
![6-(3-Chloro-4-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2698055.png)




![methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2698060.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2698061.png)

![tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2698064.png)
![N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2698067.png)